Reactivity in Chalcone Synthesis: Head-to-Head Comparison of Isomeric Bromo-Nitroacetophenones
In the synthesis of α,β-unsaturated ketones (chalcone analogues) via an SRN1 mechanism, the ortho-bromo isomer (CAS 90004-93-6) is explicitly utilized [1]. The para-nitro, alpha-bromo isomer (CAS 99-81-0) is also employed in similar SRN1 reactions, but yields different chalcone scaffolds due to the distinct position of the bromine leaving group . The ortho-bromo derivative enables the formation of a different set of chalcone regioisomers, which is critical for structure-activity relationship (SAR) studies [1].
| Evidence Dimension | Reaction Outcome in SRN1 Chalcone Synthesis |
|---|---|
| Target Compound Data | Formation of ortho-substituted chalcone analogues [1] |
| Comparator Or Baseline | CAS 99-81-0 (2-bromo-4'-nitroacetophenone): Formation of alpha-substituted chalcone analogues |
| Quantified Difference | Qualitative difference: Leads to a different regioisomer (ortho- vs. alpha-substitution), enabling divergent synthesis of chalcone libraries. |
| Conditions | Reaction with cyclic nitronate anions via an SRN1 mechanism [1] |
Why This Matters
For medicinal chemists performing SAR studies, access to distinct regioisomeric chalcone scaffolds is essential for optimizing biological activity, making CAS 90004-93-6 a non-substitutable building block.
- [1] Curti, C., Gellis, A., & Vanelle, P. (2007). Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. Molecules, 12(4), 797-804. View Source
